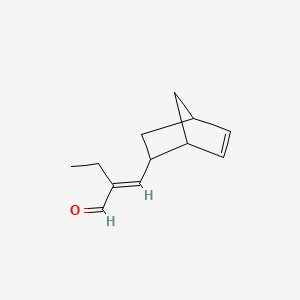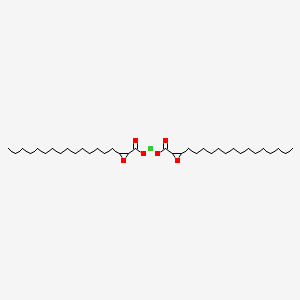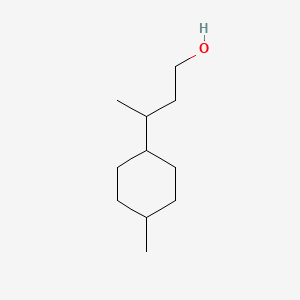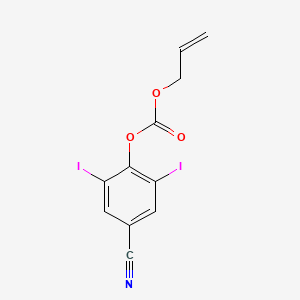![molecular formula C14H18O4 B12664950 2,2'-[Butylidenebis(oxymethylene)]bisfuran CAS No. 94021-99-5](/img/structure/B12664950.png)
2,2'-[Butylidenebis(oxymethylene)]bisfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Butylidenebis(oxymethylene)]bisfuran is an organic compound with the molecular formula C14H18O4 It is characterized by the presence of two furan rings connected by a butylidene bridge through oxymethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Butylidenebis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with butylidene intermediates. One common method includes the use of a furan compound and a butylidene precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,2’-[Butylidenebis(oxymethylene)]bisfuran may utilize continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-performance liquid chromatography (HPLC) is common for the purification and separation of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Butylidenebis(oxymethylene)]bisfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced furan compounds.
Substitution: The furan rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .
Scientific Research Applications
2,2’-[Butylidenebis(oxymethylene)]bisfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-[Butylidenebis(oxymethylene)]bisfuran involves its interaction with molecular targets through its furan rings and oxymethylene linkages. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Butane-1,1-diylbis(oxymethylene)]difuran
- Furan, 2,2’-[butylidenebis(oxymethylene)]bis-
Uniqueness
2,2’-[Butylidenebis(oxymethylene)]bisfuran is unique due to its specific butylidene bridge and oxymethylene linkages, which confer distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
94021-99-5 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[1-(furan-2-ylmethoxy)butoxymethyl]furan |
InChI |
InChI=1S/C14H18O4/c1-2-5-14(17-10-12-6-3-8-15-12)18-11-13-7-4-9-16-13/h3-4,6-9,14H,2,5,10-11H2,1H3 |
InChI Key |
IQTWUJXJPBSQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OCC1=CC=CO1)OCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


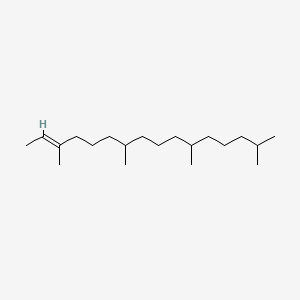


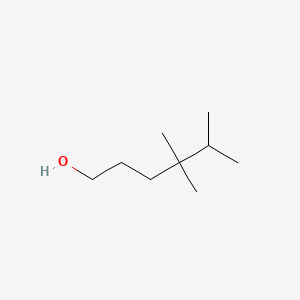

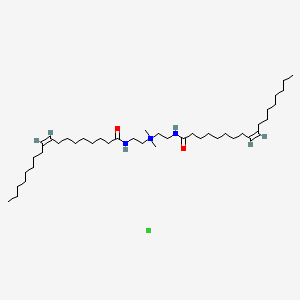
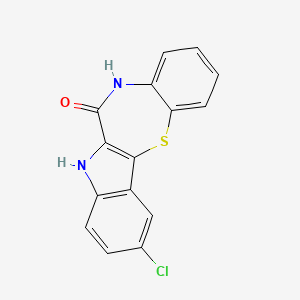
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

